SR-3576

Description

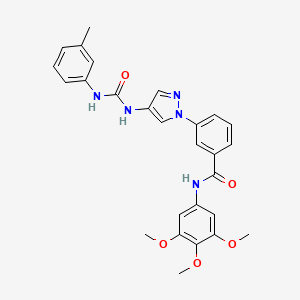

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-[4-[(3-methylphenyl)carbamoylamino]pyrazol-1-yl]-N-(3,4,5-trimethoxyphenyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H27N5O5/c1-17-7-5-9-19(11-17)30-27(34)31-21-15-28-32(16-21)22-10-6-8-18(12-22)26(33)29-20-13-23(35-2)25(37-4)24(14-20)36-3/h5-16H,1-4H3,(H,29,33)(H2,30,31,34) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTFAYLZZDJGFGV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)NC(=O)NC2=CN(N=C2)C3=CC=CC(=C3)C(=O)NC4=CC(=C(C(=C4)OC)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H27N5O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70743977 | |

| Record name | 3-(4-{[(3-Methylphenyl)carbamoyl]amino}-1H-pyrazol-1-yl)-N-(3,4,5-trimethoxyphenyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70743977 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

501.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1164153-22-3 | |

| Record name | 3-(4-{[(3-Methylphenyl)carbamoyl]amino}-1H-pyrazol-1-yl)-N-(3,4,5-trimethoxyphenyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70743977 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of SR-3576, a Potent and Selective JNK3 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

SR-3576 is a potent and highly selective, ATP-competitive inhibitor of c-Jun N-terminal kinase 3 (JNK3). JNK3 is a member of the mitogen-activated protein kinase (MAPK) family and is predominantly expressed in the central nervous system, where it plays a critical role in neuronal apoptosis and inflammatory pathways. The high selectivity of this compound for JNK3 over other kinases, including the closely related JNK1 and p38, makes it a valuable research tool and a potential therapeutic candidate for neurodegenerative diseases. This guide provides a comprehensive overview of the mechanism of action of this compound, including its binding characteristics, kinase selectivity, and effects in cellular assays, supported by detailed experimental protocols and visual representations of the underlying biological and experimental processes.

Core Mechanism of Action: Targeting the JNK3 ATP-Binding Pocket

This compound is a cell-permeable pyrazolourea compound that exerts its inhibitory effect by targeting the ATP-binding pocket of the JNK3 enzyme. By competitively binding to this site, this compound prevents the binding of ATP, which is essential for the kinase to phosphorylate its downstream substrates. This inhibition of JNK3 activity blocks the propagation of stress-induced signaling cascades that can lead to neuronal cell death.

The JNK signaling pathway is a crucial mediator of cellular responses to a variety of stressors, including inflammatory cytokines, oxidative stress, and DNA damage. The pathway consists of a three-tiered kinase cascade: a MAP kinase kinase kinase (MAPKKK), a MAP kinase kinase (MAPKK), and a MAP kinase (MAPK), which in this case is JNK. Upon activation by upstream kinases such as MKK4 and MKK7, JNKs phosphorylate a range of transcription factors, most notably c-Jun, which in turn regulates the expression of genes involved in apoptosis and inflammation. This compound specifically targets the final kinase in this cascade, JNK3, thereby preventing the phosphorylation of c-Jun and other downstream targets.

Below is a diagram illustrating the JNK signaling pathway and the point of inhibition by this compound.

Quantitative Analysis of Inhibitor Potency and Selectivity

The efficacy of a kinase inhibitor is defined by its potency (the concentration required to inhibit the target) and its selectivity (its ability to inhibit the intended target over other kinases). This compound has been shown to be a highly potent and selective inhibitor of JNK3.

| Target Kinase | IC50 (nM) | Selectivity (fold vs. JNK3) | Reference |

| JNK3 | 7 | 1 | |

| JNK1 | 170 | ~24 | |

| p38α | >20,000 | >2800 |

IC50: The half-maximal inhibitory concentration, representing the concentration of the inhibitor required to reduce the activity of the kinase by 50%.

Experimental Protocols

In Vitro Kinase Assay (Representative Protocol)

This protocol describes a common method for determining the IC50 of an inhibitor against a purified kinase. The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during the kinase reaction.

Materials:

-

Recombinant active JNK3 enzyme

-

Kinase substrate (e.g., a peptide containing the JNK3 recognition motif)

-

ATP

-

This compound (or other test inhibitor)

-

Kinase Reaction Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

-

ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)

-

384-well plates

Procedure:

-

Prepare serial dilutions of this compound in the appropriate solvent (e.g., DMSO) and then dilute further in Kinase Reaction Buffer.

-

Add 1 µL of the diluted this compound or vehicle control (DMSO) to the wells of a 384-well plate.

-

Add 2 µL of a solution containing the JNK3 enzyme in Kinase Reaction Buffer.

-

Initiate the kinase reaction by adding 2 µL of a solution containing the kinase substrate and ATP in Kinase Reaction Buffer.

-

Incubate the reaction mixture at room temperature for a defined period (e.g., 60 minutes).

-

Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

-

Convert the ADP generated to ATP and measure the light output by adding 10 µL of Kinase Detection Reagent. Incubate for 30 minutes at room temperature.

-

Measure the luminescence using a plate reader.

-

Calculate the percent inhibition for each concentration of this compound relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.

Cellular Assay for c-Jun Phosphorylation (Representative Protocol)

This protocol describes a method to assess the ability of this compound to inhibit the phosphorylation of c-Jun, a key downstream target of JNK3, in a cellular context.

Materials:

-

Cell line expressing JNK3 (e.g., INS-1 rat pancreatic β-cells)

-

Cell culture medium and supplements

-

This compound

-

Stimulus to activate the JNK pathway (e.g., streptozotocin, UV radiation, or cytokines)

-

Lysis buffer

-

Protease and phosphatase inhibitors

-

Antibodies:

-

Primary antibody against phospho-c-Jun (Ser63 or Ser73)

-

Primary antibody against total c-Jun

-

HRP-conjugated secondary antibody

-

-

SDS-PAGE and Western blotting equipment and reagents

Procedure:

-

Culture the cells to the desired confluency in multi-well plates.

-

Pre-treat the cells with various concentrations of this compound or vehicle control for a specified time (e.g., 1-2 hours).

-

Induce JNK pathway activation by treating the cells with a stimulus (e.g., streptozotocin) for a defined period.

-

Wash the cells with ice-cold PBS and lyse them in lysis buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the cell lysates.

-

Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a nitrocellulose or PVDF membrane.

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Incubate the membrane with the primary antibody against phospho-c-Jun overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

To normalize for protein loading, strip the membrane and re-probe with an antibody against total c-Jun.

-

Quantify the band intensities to determine the effect of this compound on c-Jun phosphorylation.

In Vivo Studies

Currently, there is limited publicly available information on the in vivo pharmacokinetics and efficacy of this compound in animal models. Further research is required to evaluate its therapeutic potential in relevant disease models.

Conclusion

This compound is a powerful research tool for investigating the role of JNK3 in various physiological and pathological processes. Its high potency and selectivity make it a valuable compound for dissecting the JNK3 signaling pathway. While further in vivo studies are needed to establish its therapeutic utility, the well-characterized mechanism of action of this compound provides a strong foundation for future drug development efforts targeting neurodegenerative and inflammatory diseases.

SR-3576: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

SR-3576 is a potent and highly selective small molecule inhibitor of c-Jun N-terminal kinase 3 (JNK3). Its discovery has significant implications for the development of therapeutics targeting neurodegenerative diseases and certain types of cancer. This document provides a comprehensive overview of the discovery, (a proposed) synthesis, mechanism of action, and key biological data related to this compound. Detailed experimental protocols and visual representations of its signaling pathway are included to facilitate further research and development.

Discovery and Rationale

This compound emerged from a focused drug discovery effort targeting the JNK family of protein kinases, which are implicated in various cellular processes, including stress responses, apoptosis, and inflammation. The three JNK isoforms (JNK1, JNK2, and JNK3) share a high degree of homology, making the development of isoform-selective inhibitors a significant challenge. JNK3 is primarily expressed in the brain, heart, and testes, and its activation is strongly associated with neuronal apoptosis, making it a prime therapeutic target for neurodegenerative disorders such as Alzheimer's and Parkinson's disease.

The development of this compound was based on an aminopyrazole scaffold, which was identified as a promising starting point for potent and selective JNK3 inhibitors. Structure-activity relationship (SAR) studies on a series of aminopyrazole derivatives led to the optimization of potency and selectivity, culminating in the identification of this compound.

Chemical Synthesis

While a detailed, step-by-step synthesis protocol for this compound is not publicly available, a plausible synthetic route can be proposed based on the general synthesis of related aminopyrazole ureas. The synthesis would likely involve the following key steps:

-

Synthesis of the Aminopyrazole Core: This is typically achieved through the condensation of a β-ketonitrile with a substituted hydrazine.

-

Urea Formation: The aminopyrazole core is then reacted with a substituted isocyanate (in this case, m-tolyl isocyanate) to form the urea linkage.

-

Amide Coupling: The final step involves the coupling of the pyrazole-containing carboxylic acid with 3,4,5-trimethoxyaniline to form the final amide product.

A generalized workflow for the synthesis is presented below.

Caption: A proposed high-level workflow for the synthesis of this compound.

Mechanism of Action and Signaling Pathway

This compound exerts its biological effects through the selective inhibition of JNK3. JNK3 is a key component of the mitogen-activated protein kinase (MAPK) signaling cascade. This pathway is activated by various extracellular stimuli, including inflammatory cytokines and cellular stress. Upon activation, a series of phosphorylation events occur, leading to the activation of JNK3. Activated JNK3 then phosphorylates a range of downstream substrates, most notably the transcription factor c-Jun. The phosphorylation of c-Jun leads to the transcription of genes involved in apoptosis (programmed cell death).

By binding to the ATP-binding site of JNK3, this compound prevents the phosphorylation and activation of JNK3, thereby blocking the downstream signaling cascade that leads to apoptosis. This mechanism of action is particularly relevant in neurons, where aberrant JNK3 activation is a key driver of cell death in neurodegenerative conditions.

Caption: The JNK3 signaling cascade and the inhibitory action of this compound.

Quantitative Data

The following table summarizes the key quantitative data reported for this compound.

| Parameter | Value | Kinase Target | Reference |

| IC50 | 7 nM | JNK3 | [1][2][3][4] |

| IC50 | >20 µM | p38 | [1][2] |

| Selectivity | >2800-fold | JNK3 vs. p38 | [1][2] |

| Cell-based Potency | ~1 µM | Inhibition of c-Jun phosphorylation | [5] |

Experimental Protocols

JNK3 Kinase Inhibition Assay (Representative Protocol)

This protocol is a representative example of how the inhibitory activity of this compound against JNK3 can be determined. Specific details may vary between laboratories.

Caption: A generalized workflow for a JNK3 kinase inhibition assay.

Methodology:

-

Reagent Preparation:

-

Prepare a reaction buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT).

-

Dilute recombinant human JNK3 enzyme in the reaction buffer to the desired concentration.

-

Prepare a substrate solution (e.g., a specific peptide substrate for JNK3) and ATP in the reaction buffer.

-

Prepare serial dilutions of this compound in DMSO and then in the reaction buffer.

-

-

Assay Procedure:

-

In a 384-well plate, add the this compound dilutions.

-

Add the JNK3 enzyme solution to each well.

-

Initiate the kinase reaction by adding the substrate/ATP mixture.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

-

Detection:

-

Stop the kinase reaction and measure the amount of ADP produced using a commercially available kit such as ADP-Glo™ (Promega). This involves adding a reagent that depletes the remaining ATP and then another reagent that converts ADP to ATP, which is then detected via a luciferase-based reaction.

-

-

Data Analysis:

-

Measure the luminescence using a plate reader.

-

Calculate the percentage of inhibition for each concentration of this compound relative to a DMSO control.

-

Determine the IC₅₀ value by fitting the data to a dose-response curve.

-

Conclusion and Future Directions

This compound is a valuable research tool and a promising lead compound for the development of novel therapeutics. Its high potency and selectivity for JNK3 make it an ideal probe for elucidating the role of this kinase in various diseases. Further research should focus on obtaining a detailed in vivo pharmacokinetic and pharmacodynamic profile, evaluating its efficacy in animal models of neurodegeneration and cancer, and conducting comprehensive safety and toxicology studies. The development of a detailed and scalable synthetic route will also be crucial for its advancement towards clinical applications.

References

- 1. The Role of the Dysregulated JNK Signaling Pathway in the Pathogenesis of Human Diseases and Its Potential Therapeutic Strategies: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. JNK3 as Therapeutic Target and Biomarker in Neurodegenerative and Neurodevelopmental Brain Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pyrazolyl-Ureas as Interesting Scaffold in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | c-Jun N-terminal Kinase (JNK) Signaling as a Therapeutic Target for Alzheimer’s Disease [frontiersin.org]

- 5. Synthesis and Cytotoxic Evaluation of Some Substituted 5-Pyrazolones and Their Urea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

The Role of JNK Inhibition in Neuronal Apoptosis: A Technical Overview of SR-3306

A comprehensive examination of the c-Jun N-terminal kinase (JNK) signaling pathway in neuronal cell death and the therapeutic potential of its inhibition by small molecules, with a focus on the representative compound SR-3306.

Introduction: Neuronal apoptosis, or programmed cell death, is a critical process in the development and maintenance of the central nervous system. However, its dysregulation is a key contributor to the pathology of various neurodegenerative diseases. The c-Jun N-terminal kinase (JNK) signaling pathway has been identified as a central mediator of stress-induced neuronal apoptosis.[1][2] This has led to significant interest in the development of small molecule JNK inhibitors as potential neuroprotective therapeutics. While information on a specific compound designated "SR-3576" is not available in the public domain, extensive research on a closely related compound, SR-3306, provides a robust framework for understanding the role and therapeutic targeting of the JNK pathway in neuronal apoptosis.

The JNK Signaling Cascade in Neuronal Apoptosis

The JNK pathway is a three-tiered kinase cascade that is activated by various cellular stressors.[3] In the context of neuronal apoptosis, activation of this pathway leads to the phosphorylation of downstream targets, including the transcription factor c-Jun and members of the Bcl-2 family of proteins, ultimately culminating in caspase activation and cell death.[4][5]

The canonical JNK signaling pathway leading to apoptosis involves the sequential activation of a MAP kinase kinase kinase (MAPKKK), a MAP kinase kinase (MAPKK), and finally JNK itself. Activated JNK can then translocate to the nucleus to phosphorylate and activate transcription factors like c-Jun, which in turn upregulate the expression of pro-apoptotic genes.[5] Additionally, cytoplasmic JNK can directly phosphorylate and modulate the activity of mitochondrial proteins involved in apoptosis, such as BimEL.[1]

SR-3306: A Case Study in JNK Inhibition for Neuroprotection

SR-3306 is a small molecule inhibitor of JNK that has demonstrated neuroprotective effects in preclinical models of Parkinson's disease.[6] Its mechanism of action is the direct inhibition of JNK, thereby preventing the downstream signaling events that lead to neuronal apoptosis.[6]

Quantitative Data on the Efficacy of SR-3306

The neuroprotective effects of SR-3306 have been quantified in both in vitro and in vivo models.

| Model | Treatment | Concentration/Dose | Endpoint Measured | Result | Reference |

| In Vitro (Primary Dopaminergic Neurons) | MPP+ | 10 µM | Neuronal Viability | - | [6] |

| MPP+ + SR-3306 | 10-1000 nM | Neuronal Viability | Dose-dependent protection | [6] | |

| In Vivo (MPTP Mouse Model) | MPTP | - | TH-immunoreactive neurons in SNpc | Significant loss | [6] |

| MPTP + SR-3306 | 30 mg/kg | TH-immunoreactive neurons in SNpc | Protection against neurodegeneration | [6] | |

| MPTP + SR-3306 | Various | c-Jun phosphorylation | Dose-dependent inhibition | [6] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The key experiments conducted to evaluate SR-3306 are outlined below.

In Vitro Neuroprotection Assay:

-

Cell Culture: Primary dopaminergic neurons were isolated from the ventral mesencephalon of E14 rat embryos.

-

Plating: Cells were plated at a density of 200,000 cells/well in 8-well chamber slides.

-

Treatment: Neurons were exposed to 10 µM MPP+ for 48 hours in the presence or absence of varying concentrations of SR-3306 (10–1000 nM).

-

Analysis: Neuronal viability was assessed, likely through methods such as immunocytochemistry for tyrosine hydroxylase (TH) to identify dopaminergic neurons and a cell viability assay (e.g., MTT or LDH).

In Vivo MPTP Mouse Model of Parkinson's Disease:

-

Animal Model: Mice were used for this in vivo study.

-

Treatment: One group of mice received the neurotoxin MPTP to induce parkinsonian pathology. A second group received MPTP along with a 30 mg/kg dose of SR-3306. A control group received a vehicle.

-

Tissue Processing: After the treatment period, mouse brains were sectioned.

-

Immunohistochemistry: Brain sections were stained for tyrosine hydroxylase (TH) to visualize dopaminergic neurons in the substantia nigra pars compacta (SNpc).

-

Quantification: The number of TH-positive neurons was quantified to assess the level of neurodegeneration and the protective effect of SR-3306.

Biomarker Analysis (c-Jun Phosphorylation):

-

Sample Collection: Samples were collected from the in vivo study cohorts.

-

ELISA: An enzyme-linked immunosorbent assay (ELISA) was performed to quantify the levels of phosphorylated c-Jun.

-

Analysis: The results were analyzed to determine if SR-3306 inhibited JNK activity in a dose-dependent manner, as indicated by a reduction in c-Jun phosphorylation. Cohorts were included for analysis only if there was a greater than two-fold difference between the vehicle-treated and MPTP-treated groups.[6]

Conclusion

The available scientific literature strongly implicates the JNK signaling pathway as a key driver of neuronal apoptosis in the context of neurodegenerative diseases. Small molecule inhibitors of JNK, exemplified by SR-3306, have shown significant promise in preclinical models by protecting neurons from cell death. The dose-dependent neuroprotection and on-target inhibition of c-Jun phosphorylation by SR-3306 provide a compelling rationale for the continued investigation of JNK inhibitors as a therapeutic strategy for neurological disorders characterized by neuronal loss. Further research is warranted to fully elucidate the therapeutic potential and safety profile of this class of compounds in a clinical setting.

References

- 1. Characterization of the c-Jun N-terminal kinase-BimEL signaling pathway in neuronal apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Involvement of JNK1 in Neuronal Polarization During Brain Development - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Identification of ASK1, MKK4, JNK, c-Jun, and caspase-3 as a signaling cascade involved in cadmium-induced neuronal cell apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. JNK Signaling in Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Small Molecule c-jun-N-Terminal Kinase Inhibitors Protect Dopaminergic Neurons in a Model of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

SR-3576: A Selective JNK3 Inhibitor for Alzheimer's Disease Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Alzheimer's disease (AD) remains a formidable challenge in neuroscience, with a pressing need for novel therapeutic strategies. One promising avenue of research involves the inhibition of c-Jun N-terminal kinase 3 (JNK3), a key enzyme implicated in the neuronal stress and apoptotic pathways that contribute to AD pathogenesis. SR-3576 has emerged as a highly potent and selective small molecule inhibitor of JNK3. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, available quantitative data, detailed experimental protocols for its use in research, and visualizations of the relevant signaling pathways and experimental workflows. This document is intended to serve as a valuable resource for researchers and drug development professionals investigating the therapeutic potential of JNK3 inhibition in Alzheimer's disease.

Introduction to JNK3 in Alzheimer's Disease

The c-Jun N-terminal kinases (JNKs) are a family of serine/threonine protein kinases that are activated in response to a variety of cellular stresses, including inflammation, oxidative stress, and exposure to amyloid-β (Aβ) peptides.[1][2] The JNK family consists of three isoforms: JNK1, JNK2, and JNK3. While JNK1 and JNK2 are ubiquitously expressed, JNK3 is predominantly found in the central nervous system, particularly in neurons.[3] This brain-specific expression profile makes JNK3 an attractive therapeutic target for neurological disorders, as it minimizes the potential for off-target effects in other tissues.

In the context of Alzheimer's disease, JNK3 is implicated in several key pathological processes.[4] Activated JNK3 can phosphorylate the amyloid precursor protein (APP), influencing its processing and potentially increasing the production of neurotoxic Aβ peptides. Furthermore, JNK3 is involved in the hyperphosphorylation of the tau protein, a hallmark of AD that leads to the formation of neurofibrillary tangles and subsequent neuronal dysfunction and death.[4] Elevated levels of activated JNK3 have been observed in the brains of Alzheimer's patients, correlating with the progression of the disease.[4] Therefore, the selective inhibition of JNK3 presents a promising strategy to mitigate the downstream pathological cascades in Alzheimer's disease.

This compound: A Potent and Selective JNK3 Inhibitor

This compound is a cell-permeable pyrazolourea compound that has been identified as a highly potent and selective inhibitor of JNK3. Its selectivity for JNK3 over other kinases, particularly p38 MAP kinase, makes it a valuable tool for dissecting the specific roles of JNK3 in cellular processes and disease models.

Chemical and Physical Properties

| Property | Value |

| Chemical Name | 3-(4-(3-(3-Methylphenylureido))-1H-pyrazol-1-yl)-N-(3,4,5-trimethoxyphenyl)benzamide |

| Molecular Formula | C27H27N5O5 |

| Molecular Weight | 501.53 g/mol |

| CAS Number | 1164153-22-3 |

| Appearance | Off-white solid |

| Solubility | Soluble in DMSO (up to 100 mg/mL) |

| Storage | Store at -20°C, protect from light |

Quantitative Data: Inhibitory Activity

The inhibitory potency of this compound has been characterized in biochemical and cell-based assays.

| Target | IC50 (in vitro) | Cell-based Potency (c-Jun phosphorylation inhibition) | Selectivity |

| JNK3 | 7 nM | 1.3 µM (in INS-1 cells) | >2800-fold over p38 |

| JNK1 | 170 nM | Not reported | - |

| p38 | >20 µM | Not reported | - |

Data compiled from supplier datasheets.

Signaling Pathways and Experimental Workflows

JNK3 Signaling Pathway in Neuronal Apoptosis

The following diagram illustrates the central role of JNK3 in the neuronal stress response leading to apoptosis, a key pathological feature of Alzheimer's disease.

Caption: JNK3 signaling cascade leading to neuronal apoptosis.

Experimental Workflow: In Vitro JNK3 Kinase Inhibition Assay

This diagram outlines a typical workflow for assessing the inhibitory activity of this compound on JNK3 in a biochemical assay.

Caption: Workflow for JNK3 kinase inhibition assay.

Experimental Protocols

The following are detailed methodologies for key experiments involving this compound.

In Vitro JNK3 Kinase Inhibition Assay (Biochemical)

This protocol is designed to determine the IC50 value of this compound against recombinant JNK3.

Materials:

-

Recombinant human JNK3 enzyme

-

Kinase assay buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl2, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)

-

ATP

-

JNKtide (or other suitable JNK substrate)

-

This compound

-

DMSO (for compound dilution)

-

96-well or 384-well plates

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay kit, Promega)

-

Plate reader capable of luminescence detection

Procedure:

-

Compound Preparation: Prepare a serial dilution of this compound in DMSO. A typical starting concentration is 10 mM. Further dilute the compound in kinase assay buffer to the desired final concentrations.

-

Enzyme and Substrate Preparation: Dilute the recombinant JNK3 enzyme and the JNKtide substrate in kinase assay buffer to the desired working concentrations.

-

Assay Plate Setup: Add the diluted this compound solutions to the wells of the assay plate. Include wells with DMSO only as a vehicle control (100% activity) and wells without enzyme as a background control.

-

Enzyme Addition: Add the diluted JNK3 enzyme to all wells except the background control wells.

-

Pre-incubation: Incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Initiate the kinase reaction by adding a mixture of ATP and JNKtide substrate to all wells.

-

Kinase Reaction: Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes).

-

Reaction Termination and Detection: Stop the reaction and detect the amount of product formed (phosphorylated substrate or ADP) according to the manufacturer's instructions of the chosen detection kit (e.g., add ADP-Glo™ Reagent).

-

Data Analysis: Measure the signal (e.g., luminescence) using a plate reader. Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cell-Based Assay for JNK Activity (Western Blot)

This protocol measures the effect of this compound on the phosphorylation of c-Jun, a downstream target of JNK, in a cellular context.

Materials:

-

Neuronal cell line (e.g., SH-SY5Y)

-

Cell culture medium and supplements

-

This compound

-

Aβ oligomers or other stress-inducing agent (e.g., anisomycin)

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-phospho-c-Jun (Ser63), anti-total c-Jun, anti-β-actin

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Culture and Treatment: Plate neuronal cells and allow them to adhere. Pre-treat the cells with various concentrations of this compound for a specified time (e.g., 1-2 hours).

-

Stimulation: Induce JNK activation by treating the cells with a stressor (e.g., Aβ oligomers) for a predetermined time (e.g., 30 minutes).

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Protein Quantification: Determine the protein concentration of the cell lysates using a BCA assay.

-

Western Blotting:

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against phospho-c-Jun overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

-

Data Analysis: Quantify the band intensities for phospho-c-Jun and normalize them to the total c-Jun and/or β-actin levels. Compare the levels of phosphorylated c-Jun in this compound-treated cells to the vehicle-treated control.

Discussion and Future Directions

This compound represents a valuable research tool for investigating the role of JNK3 in Alzheimer's disease. Its high potency and selectivity allow for precise interrogation of the JNK3 signaling pathway in various experimental models. The provided protocols offer a starting point for researchers to evaluate the efficacy of this compound in their specific systems.

While in vitro data are promising, further research is needed to validate the therapeutic potential of this compound. Future studies should focus on:

-

In vivo efficacy: Evaluating the ability of this compound to cross the blood-brain barrier and modulate JNK3 activity in animal models of Alzheimer's disease.

-

Pharmacokinetics and Pharmacodynamics: Characterizing the absorption, distribution, metabolism, and excretion (ADME) properties of this compound to determine its suitability for in vivo applications.

-

Long-term safety: Assessing the potential for off-target effects and toxicity with chronic administration.

-

Combination therapies: Investigating the potential synergistic effects of this compound with other Alzheimer's disease therapeutics targeting different pathological pathways.

References

An In-depth Technical Guide on the Potential Application of SR-3576 for Stroke and Neuroprotection Studies

Disclaimer: The following technical guide outlines the potential application of SR-3576 in stroke and neuroprotection research. As of the date of this document, there are no publicly available preclinical or clinical studies that have specifically evaluated this compound for this indication. The information presented herein is based on the known biochemical properties of this compound as a potent and selective JNK3 inhibitor and is supplemented with data and protocols from studies on other JNK3 inhibitors and established experimental models of stroke. This guide is intended for researchers, scientists, and drug development professionals as a framework for designing and conducting future investigations into the therapeutic potential of this compound.

Introduction to this compound

This compound is a cell-permeable pyrazolourea compound identified as a highly potent and selective inhibitor of c-Jun N-terminal kinase 3 (JNK3).[1][2] Its selectivity for JNK3 over other kinases, particularly p38 MAP kinase, makes it a valuable research tool for elucidating the specific roles of the JNK3 signaling pathway in various pathological conditions.[1]

Chemical Properties of this compound:

| Property | Value | Reference |

| Chemical Name | 3-[4-[[[(3-Methylphenyl)amino]carbonyl]amino]-1H-pyrazol-1-yl]-N-(3,4,5-trimethoxyphenyl)benzamide | [1] |

| Molecular Formula | C27H27N5O5 | |

| Molecular Weight | 501.53 g/mol | |

| CAS Number | 1164153-22-3 | |

| Solubility | Soluble in DMSO | [2] |

In Vitro Potency and Selectivity:

| Target | IC50 | Fold Selectivity (vs. JNK3) | Reference |

| JNK3 | 7 nM | - | [1][2] |

| JNK1 | 170 nM | ~24-fold | |

| p38 | >20 µM | >2800-fold | [1][2] |

Rationale for Targeting JNK3 in Stroke

Ischemic stroke triggers a complex cascade of molecular events leading to neuronal cell death in the affected brain region. The c-Jun N-terminal kinase (JNK) signaling pathway, particularly the brain-specific isoform JNK3, has been identified as a critical mediator of ischemic neuronal apoptosis. Activation of JNK3 in response to ischemic stress initiates downstream signaling that contributes to mitochondrial dysfunction, inflammation, and ultimately, programmed cell death.

Preclinical studies using genetic knockout models and other pharmacological inhibitors of JNK3 have demonstrated significant neuroprotective effects in experimental models of stroke. These studies have shown that inhibition of JNK3 can lead to a reduction in infarct volume, improved neurological outcomes, and decreased apoptosis in the ischemic penumbra. Therefore, as a potent and selective JNK3 inhibitor, this compound represents a promising candidate for neuroprotective therapy in stroke.

Proposed Signaling Pathway of JNK3 in Ischemic Stroke

The following diagram illustrates the proposed signaling cascade involving JNK3 in the context of ischemic stroke and the potential point of intervention for this compound.

Experimental Protocols for Preclinical Evaluation of this compound in Stroke

The following are detailed experimental protocols that could be employed to evaluate the neuroprotective efficacy of this compound in a rodent model of ischemic stroke.

In Vivo Model: Middle Cerebral Artery Occlusion (MCAO)

The MCAO model is a widely used and clinically relevant model of focal ischemic stroke in rodents.[3][4][5][6][7]

Objective: To induce a reproducible focal cerebral ischemia to mimic human stroke.

Materials:

-

Male Sprague-Dawley or Wistar rats (250-300g) or C57BL/6 mice (20-25g)

-

Anesthesia (e.g., isoflurane)

-

Surgical instruments (scissors, forceps, microvascular clips)

-

Operating microscope

-

4-0 or 5-0 silicone-coated nylon monofilament

-

Heating pad to maintain body temperature

Procedure:

-

Anesthetize the animal with isoflurane (e.g., 3-4% for induction, 1.5-2% for maintenance) in a mixture of oxygen and nitrous oxide.

-

Place the animal in a supine position on a heating pad to maintain core body temperature at 37°C.

-

Make a midline cervical incision and expose the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

-

Ligate the distal ECA and the CCA.

-

Insert a 4-0 silicone-coated nylon monofilament through a small incision in the ECA stump and advance it into the ICA until it occludes the origin of the middle cerebral artery (MCA). A slight resistance indicates proper placement.

-

For transient MCAO, the filament is left in place for a specific duration (e.g., 60, 90, or 120 minutes) before being withdrawn to allow for reperfusion. For permanent MCAO, the filament is left in place.[6]

-

Close the incision and allow the animal to recover from anesthesia.

Quantification of Infarct Volume

Objective: To measure the volume of brain tissue damaged by the ischemic insult.

Materials:

-

2,3,5-triphenyltetrazolium chloride (TTC) solution (2% in phosphate-buffered saline)

-

Brain matrix slicer

-

Digital scanner or camera

-

Image analysis software (e.g., ImageJ)

Procedure:

-

At a predetermined time point after MCAO (e.g., 24 or 48 hours), euthanize the animal and perfuse transcardially with cold saline.

-

Carefully remove the brain and place it in a cold brain matrix slicer.

-

Cut the brain into 2-mm thick coronal sections.

-

Immerse the sections in a 2% TTC solution at 37°C for 15-30 minutes. TTC stains viable tissue red, while the infarcted tissue remains white.

-

Capture high-resolution images of the stained sections.

-

Using image analysis software, measure the area of the infarct (white tissue) and the total area of the ipsilateral and contralateral hemispheres for each slice.

-

Calculate the total infarct volume, often with a correction for edema to avoid overestimation.[8]

Neurobehavioral Assessment

Objective: To evaluate the functional neurological deficits and recovery following stroke.

A battery of behavioral tests should be used to assess motor, sensory, and cognitive function.[9][10][11]

Example Tests:

-

Modified Neurological Severity Score (mNSS): A composite score evaluating motor, sensory, balance, and reflex functions. Scores typically range from 0 (no deficit) to 18 (maximal deficit).[9]

-

Rotarod Test: Assesses motor coordination and balance by measuring the time an animal can stay on a rotating rod.

-

Cylinder Test: Evaluates forelimb asymmetry by observing the spontaneous use of the forelimbs for wall support during exploration in a cylinder.

-

Adhesive Removal Test: Measures sensory and motor deficits by timing the removal of a small adhesive tape placed on the animal's paw.

Histological and Molecular Analyses

Objective: To investigate the cellular and molecular mechanisms of neuroprotection by this compound.

4.4.1. Immunohistochemistry for Apoptotic Markers:

Procedure:

-

Perfuse animals with saline followed by 4% paraformaldehyde at the desired time point.

-

Cryoprotect the brain in sucrose solutions and section on a cryostat.

-

Perform immunohistochemical staining for markers of apoptosis, such as cleaved caspase-3 or TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling).[12][13][14][15]

-

Counterstain with a nuclear stain (e.g., DAPI).

-

Image the sections using a fluorescence microscope and quantify the number of apoptotic cells in the ischemic penumbra.

4.4.2. Western Blot Analysis of the JNK Pathway:

Procedure:

-

Dissect the ischemic core and penumbra from fresh brain tissue.

-

Homogenize the tissue in lysis buffer containing protease and phosphatase inhibitors.

-

Determine protein concentration using a BCA assay.

-

Separate proteins by SDS-PAGE and transfer to a PVDF membrane.[16]

-

Probe the membrane with primary antibodies against total JNK, phosphorylated JNK (p-JNK), total c-Jun, and phosphorylated c-Jun (p-c-Jun).[17][18]

-

Use a loading control antibody (e.g., β-actin or GAPDH) to normalize protein levels.

-

Incubate with appropriate secondary antibodies and visualize the protein bands using a chemiluminescence detection system.

-

Quantify band intensities to determine the effect of this compound on JNK pathway activation.

Expected Quantitative Data and Visualization

Based on studies with other JNK3 inhibitors, the following tables and diagrams represent the expected outcomes from preclinical studies of this compound in a stroke model.

Expected Efficacy Data

Table 1: Effect of this compound on Infarct Volume and Neurological Deficit

| Treatment Group | Dose (mg/kg) | Infarct Volume (mm³) | Neurological Score (mNSS) |

| Sham | Vehicle | 0 ± 0 | 0.5 ± 0.2 |

| MCAO + Vehicle | Vehicle | 150 ± 20 | 12 ± 2 |

| MCAO + this compound | 10 | 100 ± 15 | 8 ± 1.5 |

| MCAO + this compound | 30 | 75 ± 10 | 6 ± 1 |

| *Data are presented as mean ± SEM. *p < 0.05, *p < 0.01 vs. MCAO + Vehicle. |

Table 2: Effect of this compound on Apoptosis in the Ischemic Penumbra

| Treatment Group | Dose (mg/kg) | TUNEL-positive cells/mm² | Cleaved Caspase-3 positive cells/mm² |

| Sham | Vehicle | 5 ± 2 | 3 ± 1 |

| MCAO + Vehicle | Vehicle | 80 ± 10 | 65 ± 8 |

| MCAO + this compound | 10 | 50 ± 8 | 40 ± 6 |

| MCAO + this compound | 30 | 30 ± 5 | 25 ± 4 |

| *Data are presented as mean ± SEM. *p < 0.05, *p < 0.01 vs. MCAO + Vehicle. |

Experimental Workflow Diagram

The following diagram illustrates a typical experimental workflow for evaluating a neuroprotective compound like this compound.

Conclusion

This compound, with its high potency and selectivity for JNK3, holds significant promise as a therapeutic candidate for the treatment of ischemic stroke. The experimental framework outlined in this guide provides a comprehensive approach to evaluating its neuroprotective efficacy in a preclinical setting. By leveraging established models and analytical techniques, researchers can systematically investigate the potential of this compound to mitigate ischemic brain injury and improve functional outcomes. Future studies are warranted to validate these proposed applications and to translate the potential of JNK3 inhibition into a viable clinical strategy for stroke patients.

References

- 1. SR 3576 | JNK/c-Jun | Tocris Bioscience [tocris.com]

- 2. axonmedchem.com [axonmedchem.com]

- 3. Protocol for middle cerebral artery occlusion by an intraluminal suture method - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Modeling Transient Focal Ischemic Stroke in Rodents by Intraluminal Filament Method of Middle Cerebral Artery Occlusion | Springer Nature Experiments [experiments.springernature.com]

- 5. Animal Models of Ischemic Stroke with Different Forms of Middle Cerebral Artery Occlusion - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Middle Cerebral Artery Occlusion Model in Rodents: Methods and Potential Pitfalls - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A Brief Review of Edema-Adjusted Infarct Volume Measurement Techniques for Rodent Focal Cerebral Ischemia Models with Practical Recommendations - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Behavioral tests in rodent models of stroke - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Neurobehavioral testing in subarachnoid hemorrhage: A review of methods and current findings in rodents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. ahajournals.org [ahajournals.org]

- 13. Neuronal apoptosis in cerebral ischemia/reperfusion area following electrical stimulation of fastigial nucleus - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. ahajournals.org [ahajournals.org]

- 16. researchgate.net [researchgate.net]

- 17. pubcompare.ai [pubcompare.ai]

- 18. Western blot analysis and kinase activity assays [bio-protocol.org]

SR-3576: A Deep Dive into its Role in Cancer Cell Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction

SR-3576 is a potent and highly selective small molecule inhibitor of c-Jun N-terminal kinase 3 (JNK3). As a key component of the mitogen-activated protein kinase (MAPK) signaling cascade, JNK3 is implicated in cellular responses to stress, and its dysregulation has been linked to various pathologies, including cancer. This technical guide provides a comprehensive overview of this compound, its mechanism of action, and its effects on cancer cell signaling pathways, with a focus on its potential as a therapeutic agent.

Mechanism of Action of this compound

This compound functions as an ATP-competitive inhibitor of JNK3. The JNK signaling cascade is a three-tiered system composed of a MAP kinase kinase kinase (MAP3K), a MAP kinase kinase (MAP2K), and a MAP kinase (MAPK), which in this case is JNK. Upon activation by various stress stimuli, this cascade leads to the phosphorylation and activation of transcription factors, most notably c-Jun. The activation of c-Jun plays a critical role in the regulation of genes involved in cell proliferation, apoptosis, and survival. By selectively inhibiting JNK3, this compound blocks the phosphorylation of its downstream targets, thereby modulating these cellular processes.

This compound in Cancer Cell Signaling

The JNK signaling pathway has a complex and often contradictory role in cancer, acting as both a tumor suppressor and a promoter of cell survival depending on the cellular context and the duration of its activation. Research into selective JNK inhibitors like this compound aims to exploit these context-dependent functions for therapeutic benefit.

The MAPK/JNK Signaling Pathway

The MAPK signaling network is a crucial regulator of cellular processes. The JNK pathway, a key branch of this network, is activated by a variety of cellular stressors.

Induction of Apoptosis in Chemoresistant Ovarian Cancer

A key study investigated the effects of this compound on cisplatin-resistant human ovarian cancer cells (SKOV3/DDP). The findings suggest that inhibition of JNK3 by this compound can promote apoptosis in these chemoresistant cells, indicating a potential therapeutic strategy to overcome drug resistance. The proposed mechanism involves the exacerbation of oxidative stress and the suppression of autophagic flux, leading to enhanced apoptosis.

Quantitative Data

The following tables summarize the available quantitative data for this compound.

Table 1: In Vitro Kinase Inhibitory Activity of this compound

| Kinase | IC50 (nM) |

| JNK3 | 7 |

| JNK1 | 170 |

| p38 | >20,000 |

Note: Data indicates high selectivity for JNK3 over JNK1 and p38.

Table 2: Cellular Effects of this compound in SKOV3/DDP Human Ovarian Cancer Cells

| Cellular Process | Effect of this compound |

| Apoptosis | Promoted |

| Autophagic Flux | Suppressed |

| Oxidative Stress | Exacerbated |

Note: Specific quantitative data on the extent of these effects are detailed in the primary literature.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. Below are generalized protocols for key experiments relevant to the study of this compound.

In Vitro Kinase Inhibition Assay

This assay is used to determine the concentration of an inhibitor (e.g., this compound) required to inhibit 50% of the activity of a target kinase (IC50).

-

Reagents and Materials:

-

Recombinant human JNK3, JNK1, and p38 kinases.

-

Kinase-specific substrate (e.g., ATF2 for JNK).

-

ATP (radiolabeled or non-radiolabeled depending on the detection method).

-

This compound stock solution (in DMSO).

-

Kinase assay buffer.

-

96-well or 384-well plates.

-

Detection reagents (e.g., phosphospecific antibodies, luminescence reagents).

-

-

Procedure:

-

Prepare serial dilutions of this compound in kinase assay buffer.

-

Add the diluted inhibitor or vehicle control (DMSO) to the wells of the assay plate.

-

Add the kinase and its specific substrate to the wells.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at a specified temperature (e.g., 30°C) for a defined period.

-

Stop the reaction.

-

Quantify the amount of phosphorylated substrate using a suitable detection method (e.g., ELISA, TR-FRET, or radiometric measurement).

-

Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.

-

Cell Viability and Proliferation Assay (MTT Assay)

This assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.

-

Reagents and Materials:

-

SKOV3/DDP cells.

-

Complete cell culture medium.

-

This compound stock solution (in DMSO).

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

-

Solubilization solution (e.g., DMSO or acidified isopropanol).

-

96-well cell culture plates.

-

Microplate reader.

-

-

Procedure:

-

Seed SKOV3/DDP cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound or vehicle control for the desired duration (e.g., 24, 48, 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

Remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control.

-

Western Blot Analysis of c-Jun Phosphorylation

This technique is used to detect and quantify the levels of phosphorylated c-Jun, a direct downstream target of JNK.

-

Reagents and Materials:

-

SKOV3/DDP cells.

-

This compound stock solution (in DMSO).

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

-

Protein quantification assay kit (e.g., BCA assay).

-

SDS-PAGE gels and running buffer.

-

Transfer buffer and PVDF or nitrocellulose membranes.

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Primary antibodies: anti-phospho-c-Jun (Ser63/73) and anti-total c-Jun.

-

HRP-conjugated secondary antibody.

-

Chemiluminescent substrate.

-

Imaging system.

-

-

Procedure:

-

Treat SKOV3/DDP cells with this compound or a known JNK activator (e.g., anisomycin) as a positive control.

-

Lyse the cells and quantify the protein concentration.

-

Separate the protein lysates by SDS-PAGE and transfer them to a membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibody against phospho-c-Jun overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe with an antibody against total c-Jun to normalize the results.

-

Experimental Workflow

A typical workflow for evaluating the efficacy of a kinase inhibitor like this compound in a cancer cell line is outlined below.

SR-3576: A Potent Modulator of the IRE1α Pathway in Stress-Induced Cellular Responses

Abstract: This document provides a comprehensive technical overview of SR-3576, a novel small molecule inhibitor targeting the Inositol-requiring enzyme 1α (IRE1α) pathway, a central component of the Unfolded Protein Response (UPR). The UPR is a critical cellular stress response mechanism activated by the accumulation of unfolded or misfolded proteins in the endoplasmic reticulum (ER). Chronic ER stress and sustained UPR activation are implicated in a variety of diseases, including neurodegenerative disorders, metabolic diseases, and cancer. This compound offers a high-potency, selective tool for investigating the therapeutic potential of IRE1α inhibition. This guide details the mechanism of action of this compound, presents quantitative data on its cellular effects, outlines key experimental protocols for its evaluation, and visualizes the associated signaling pathways and workflows.

Introduction to this compound and the Unfolded Protein Response

The endoplasmic reticulum (ER) is a vital organelle responsible for the synthesis, folding, and modification of a significant portion of the cell's proteins. A variety of physiological and pathological conditions can disrupt ER homeostasis, leading to an accumulation of unfolded proteins—a condition known as ER stress. In response, the cell activates the Unfolded Protein Response (UPR), a sophisticated signaling network aimed at restoring proteostasis.

The UPR is mediated by three primary ER-transmembrane sensors:

-

IRE1α (Inositol-requiring enzyme 1α)

-

PERK (PKR-like ER kinase)

-

ATF6 (Activating transcription factor 6)

IRE1α is the most conserved UPR sensor. Upon activation, its cytosolic domain exhibits both kinase and endoribonuclease (RNase) activity. The RNase function is highly specific, catalyzing the unconventional splicing of X-box binding protein 1 (XBP1) mRNA. This splicing event produces a potent transcription factor, spliced XBP1 (XBP1s), which upregulates genes involved in protein folding, quality control, and ER-associated degradation (ERAD).

This compound is a synthetic, ATP-competitive small molecule designed for high-affinity binding to the RNase domain of IRE1α. By selectively inhibiting this domain, this compound effectively blocks the splicing of XBP1 mRNA, thereby attenuating the downstream signaling cascade of the IRE1α branch of the UPR without affecting its kinase activity.

Quantitative Data: Cellular Effects of this compound

The efficacy of this compound was evaluated in human cell lines subjected to ER stress induced by Tunicamycin, an inhibitor of N-linked glycosylation. The following tables summarize the key quantitative findings.

Table 1: Dose-Dependent Inhibition of XBP1 Splicing by this compound Cell Line: HEK293T | Stress Inducer: Tunicamycin (2.5 µg/mL) for 6 hours

| This compound Conc. (nM) | % XBP1 mRNA Splicing (relative to vehicle) | Standard Deviation |

|---|---|---|

| 0 (Vehicle) | 100% | ± 5.2% |

| 1 | 85.4% | ± 4.8% |

| 10 | 52.1% | ± 3.5% |

| 50 | 15.8% | ± 2.1% |

| 100 | 4.2% | ± 1.5% |

| 500 | 1.1% | ± 0.8% |

Data derived from RT-qPCR analysis.

Table 2: Effect of this compound on Downstream UPR Target Gene Expression Cell Line: HeLa | Treatment: Tunicamycin (2.5 µg/mL) + this compound (100 nM) for 16 hours

| Gene Target | Fold Change (Tunicamycin + Vehicle) | Fold Change (Tunicamycin + this compound) | % Reduction by this compound |

|---|---|---|---|

| ERDJ4 | 15.2 | 3.1 | 79.6% |

| EDEM1 | 12.8 | 2.5 | 80.5% |

| BiP/HSPA5 | 8.5 | 7.9 | 7.1% (BiP is regulated by multiple UPR branches) |

| CHOP/DDIT3 | 22.4 | 10.2 | 54.5% |

Data derived from RT-qPCR analysis, normalized to unstressed control.

Table 3: this compound Impact on Cell Viability Under Chronic ER Stress Cell Line: SH-SY5Y | Treatment: Tunicamycin (1 µg/mL) for 48 hours

| Treatment Group | % Apoptotic Cells (Annexin V+) | Standard Deviation |

|---|---|---|

| Vehicle Control (No Stress) | 4.5% | ± 1.1% |

| Tunicamycin + Vehicle | 38.2% | ± 3.4% |

| Tunicamycin + this compound (100 nM) | 19.6% | ± 2.8% |

Data derived from flow cytometry analysis of Annexin V/PI stained cells.

Signaling Pathways and Logical Diagrams

The following diagrams illustrate the mechanism of action of this compound and the experimental workflow used for its characterization.

Caption: Mechanism of this compound in the IRE1α signaling pathway.

Caption: General experimental workflow for evaluating this compound.

Detailed Experimental Protocols

Cell Culture and Treatment

-

Cell Lines: HeLa (cervical cancer), HEK293T (human embryonic kidney), and SH-SY5Y (neuroblastoma) cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

Plating: Cells are seeded in appropriate culture plates (e.g., 6-well plates for RNA/protein, 96-well plates for viability) to achieve 70-80% confluency at the time of treatment.

-

This compound Preparation: A 10 mM stock solution of this compound is prepared in DMSO. Serial dilutions are made in culture medium to achieve final desired concentrations. The final DMSO concentration in all conditions (including vehicle control) should be kept below 0.1%.

-

Treatment Protocol:

-

Aspirate old medium from cells.

-

Add fresh medium containing the desired concentration of this compound or vehicle (DMSO).

-

Incubate for 1-2 hours (pre-treatment).

-

Add the ER stress inducer (e.g., Tunicamycin at 1-5 µg/mL) directly to the medium.

-

Incubate for the specified duration (e.g., 6 hours for XBP1 splicing, 16-48 hours for gene expression and viability).

-

RNA Isolation and RT-qPCR for XBP1 Splicing

-

RNA Isolation: Harvest cells and extract total RNA using an RNeasy Mini Kit (Qiagen) according to the manufacturer's instructions. Quantify RNA using a NanoDrop spectrophotometer.

-

cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a High-Capacity cDNA Reverse Transcription Kit (Applied Biosystems).

-

qPCR:

-

Prepare a qPCR reaction mix using a SYBR Green Master Mix.

-

Use primers specifically designed to flank the 26-nucleotide intron in human XBP1 mRNA. This allows for the differentiation of the unspliced (XBP1u) and spliced (XBP1s) forms by melt curve analysis or gel electrophoresis.

-

Forward Primer: 5'-CCTTGTAGTTGAGAACCAGG-3'

-

Reverse Primer: 5'-GGGGCTTGGTATATATGTGG-3'

-

Run the qPCR on a suitable instrument (e.g., QuantStudio 7 Flex).

-

-

Data Analysis: Calculate the percentage of XBP1 splicing using the relative expression levels of the spliced and unspliced amplicons. Normalize data to a housekeeping gene (e.g., GAPDH).

Western Blotting for UPR Proteins

-

Protein Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Quantification: Determine protein concentration using a BCA Protein Assay Kit (Thermo Fisher Scientific).

-

SDS-PAGE and Transfer: Load 20-30 µg of protein per lane onto a 4-12% Bis-Tris polyacrylamide gel. Separate proteins by electrophoresis and transfer them to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate with primary antibodies overnight at 4°C. Key antibodies include: anti-phospho-IRE1α (Ser724), anti-total-IRE1α, anti-CHOP (DDIT3), and anti-β-actin (loading control).

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

-

Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Flow Cytometry for Apoptosis (Annexin V Assay)

-

Cell Harvesting: Collect both adherent and floating cells. Wash with cold PBS.

-

Staining: Resuspend cells in 1X Annexin V Binding Buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) according to the manufacturer's protocol (e.g., FITC Annexin V Apoptosis Detection Kit, BD Biosciences).

-

Incubation: Incubate cells in the dark for 15 minutes at room temperature.

-

Analysis: Analyze the stained cells immediately using a flow cytometer. Annexin V positive / PI negative cells are considered early apoptotic, while double-positive cells are late apoptotic/necrotic.

Conclusion and Future Directions

This compound demonstrates potent and selective inhibition of the IRE1α RNase domain, leading to a significant reduction in XBP1 mRNA splicing and the expression of downstream pro-apoptotic genes like CHOP. Furthermore, it confers a protective effect against cell death under conditions of chronic ER stress. These characteristics make this compound a valuable research tool for dissecting the complex roles of the IRE1α pathway and a promising lead compound for therapeutic development in diseases driven by ER stress pathology. Future studies will focus on in vivo efficacy, pharmacokinetic profiling, and safety assessments in relevant animal models of disease.

The Structure-Activity Relationship of SR-3576: A Potent and Selective JNK3 Inhibitor

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of SR-3576, a highly potent and selective inhibitor of c-Jun N-terminal kinase 3 (JNK3). JNK3 is a key signaling protein primarily expressed in the brain and implicated in neuronal apoptosis, making it a promising therapeutic target for neurodegenerative diseases. This document summarizes the quantitative inhibitory data, details the experimental methodologies used in its characterization, and visualizes the relevant biological pathways and experimental workflows.

Core Structure-Activity Relationship Data

This compound belongs to the aminopyrazole class of kinase inhibitors. The core scaffold consists of a central pyrazole ring with key substitutions that dictate its potency and selectivity. The SAR studies reveal the critical contributions of the N-linked phenylurea and the benzamide moieties to the overall activity profile.

Quantitative Inhibitor Potency and Selectivity

The inhibitory activity of this compound and its analogs against JNK3 and other related kinases, such as JNK1 and p38, has been quantified through biochemical assays. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.

| Compound ID | JNK3 IC50 (nM) | JNK1 IC50 (nM) | p38 IC50 (µM) | JNK3/JNK1 Selectivity Fold | JNK3/p38 Selectivity Fold |

| This compound | 7 | 170 | >20 | ~24 | >2800 |

| SR-3451 | 20 | 220 | >20 | ~11 | >1000 |

| SR-3582 | 8 | 190 | >20 | ~24 | >2500 |

| SR-3583 | 130 | 1200 | >20 | ~9 | >150 |

Data compiled from published research.[1]

The data clearly demonstrates that this compound is a highly potent JNK3 inhibitor with an IC50 of 7 nM.[1][2][3][4] Notably, it exhibits remarkable selectivity of over 2800-fold against the closely related p38 MAP kinase.[1][2][3] The selectivity over JNK1 is more modest at approximately 24-fold.[1]

Analysis of the analogs reveals key SAR insights:

-

N-phenylurea substitution: The position of the methyl group on the N-phenylurea moiety influences potency. A meta-substitution (as in this compound and SR-3582) is well-tolerated, while a para-substitution (SR-3583) leads to a significant decrease in JNK3 inhibitory activity.[1]

-

Planarity: The highly planar nature of the pyrazole and the N-linked phenyl structures are crucial for optimal binding within the smaller active site of JNK3 compared to the larger active site of p38, contributing significantly to the observed selectivity.[1]

Cell-Based Potency

The cellular activity of this compound and related compounds was assessed by measuring the inhibition of c-Jun phosphorylation in INS-1 cells.

| Compound ID | Cellular c-Jun Phosphorylation IC50 (µM) |

| This compound | ~1 |

| SR-3451 | ~1.5 |

| SR-3582 | ~1.2 |

Data from studies in INS-1 rat pancreatic β-cells.[1][4]

The compounds demonstrate good cell permeability and on-target engagement in a cellular context, with IC50 values in the low micromolar range for the inhibition of c-Jun phosphorylation.[1]

Experimental Protocols

While highly detailed, step-by-step protocols are not available in the public domain, the following sections describe the general methodologies employed for the biochemical and cellular characterization of this compound.

Biochemical Kinase Inhibition Assay (Generalized)

A homogeneous time-resolved fluorescence (HTRF) assay format was likely used to determine the IC50 values of the inhibitors against JNK3, JNK1, and p38.

Principle: This assay measures the phosphorylation of a substrate by the kinase. The detection is based on fluorescence resonance energy transfer (FRET) between a donor fluorophore (e.g., europium cryptate) conjugated to an anti-phospho-substrate antibody and an acceptor fluorophore (e.g., XL665) conjugated to the substrate.

Generalized Protocol:

-

Reagents: Recombinant human JNK3, JNK1, or p38α enzyme; biotinylated substrate peptide (e.g., ATF2); ATP; assay buffer; streptavidin-XL665; anti-phospho-substrate antibody labeled with europium cryptate; test compounds (e.g., this compound) at various concentrations.

-

Procedure: a. The kinase, substrate peptide, and varying concentrations of the inhibitor are pre-incubated in an assay buffer in a microplate. b. The kinase reaction is initiated by the addition of ATP. c. The reaction is allowed to proceed for a defined period at a controlled temperature. d. The reaction is stopped, and the detection reagents (streptavidin-XL665 and europium cryptate-labeled antibody) are added. e. After an incubation period to allow for binding, the HTRF signal is read on a compatible plate reader.

-

Data Analysis: The ratio of the fluorescence intensities at the acceptor and donor emission wavelengths is calculated. The IC50 values are determined by fitting the dose-response data to a four-parameter logistic equation.

Cellular c-Jun Phosphorylation Assay (Generalized)

The cell-based activity of this compound was determined by measuring its ability to inhibit the phosphorylation of c-Jun in a cellular context.

Principle: This assay typically involves stimulating cells to activate the JNK signaling pathway, followed by lysis and detection of phosphorylated c-Jun, often by Western blotting or a plate-based immunoassay.

Generalized Protocol (using INS-1 cells):

-

Cell Culture: INS-1 cells are cultured under standard conditions.

-

Compound Treatment: Cells are pre-incubated with various concentrations of the test compound (e.g., this compound) for a specified duration.

-

Pathway Stimulation: The JNK pathway is activated by treating the cells with a stimulus, such as streptozotocin or anisomycin.

-

Cell Lysis: Cells are washed and then lysed using a buffer containing detergents and phosphatase inhibitors to preserve the phosphorylation state of proteins.

-

Protein Quantification: The total protein concentration in the lysates is determined.

-

Detection of Phospho-c-Jun:

-

Western Blotting: Equal amounts of protein from each sample are separated by SDS-PAGE, transferred to a membrane, and probed with antibodies specific for phosphorylated c-Jun (e.g., at Ser63/73) and total c-Jun (as a loading control).

-

ELISA/HTRF: A plate-based immunoassay can also be used for higher throughput, where cell lysates are added to wells coated with a capture antibody for total c-Jun, and a detection antibody specific for phospho-c-Jun is used for quantification.

-

-

Data Analysis: The signal for phospho-c-Jun is normalized to the signal for total c-Jun. The IC50 value is calculated from the dose-response curve.

Mandatory Visualizations

JNK3 Signaling Pathway

The following diagram illustrates the canonical JNK signaling pathway, which is activated by various stress stimuli and leads to the phosphorylation of transcription factors like c-Jun. This compound acts by directly inhibiting the kinase activity of JNK3.

Caption: JNK3 signaling cascade leading to gene expression.

Experimental Workflow: Kinase Inhibition Assay

The diagram below outlines the general workflow for determining the IC50 of an inhibitor using a biochemical kinase assay.

Caption: Workflow for a biochemical kinase inhibition assay.

Logical Relationship: Selectivity of this compound

This diagram illustrates the key structural features of the aminopyrazole scaffold of this compound and how they contribute to its high selectivity for JNK3 over p38.

References

- 1. Structure-activity relationships and X-ray structures describing the selectivity of aminopyrazole inhibitors for c-Jun N-terminal kinase 3 (JNK3) over p38 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A “Ligand First” Approach toward Selective, Covalent JNK2/3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Design and synthesis of highly potent and isoform selective JNK3 inhibitors: SAR studies on aminopyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

JNK3 Signaling in Neurodegeneration: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The c-Jun N-terminal kinase 3 (JNK3), a member of the mitogen-activated protein kinase (MAPK) family, has emerged as a critical player in the complex signaling cascades that underpin neurodegenerative diseases.[1][2] Predominantly expressed in the central nervous system (CNS), JNK3 is intricately involved in neuronal apoptosis, neuroinflammation, and synaptic dysfunction, making it a compelling therapeutic target for a range of debilitating conditions, including Alzheimer's disease (AD), Parkinson's disease (PD), and ischemic stroke.[1][3][4] This technical guide provides an in-depth exploration of the JNK3 signaling pathway, offering quantitative data on its activity in disease models, detailed experimental protocols for its study, and visual representations of its complex interactions.

JNK3, like other JNK isoforms, is activated in response to a variety of cellular stressors, including inflammatory cytokines, oxidative stress, and the accumulation of misfolded proteins.[1][2] Its activation is mediated by a tiered kinase cascade, and its downstream effects are orchestrated through the phosphorylation of numerous substrates. The specificity of JNK3 signaling is further refined by its interaction with scaffold proteins, which spatially and temporally regulate its activity.[4] Dysregulation of this pathway is a consistent feature in the pathology of several neurodegenerative disorders, positioning JNK3 as a pivotal node in the progression of neuronal demise.

The JNK3 Signaling Pathway: Core Components and Regulation

The activation of JNK3 is a multi-step process initiated by various extracellular and intracellular stress signals. This cascade ultimately leads to the phosphorylation of target proteins that mediate cellular responses, including apoptosis and inflammation.

Upstream Activation

The canonical JNK signaling cascade involves a three-tiered module of protein kinases: a MAP kinase kinase kinase (MAP3K), a MAP kinase kinase (MAP2K), and the MAPK itself (JNK3).

-

MAP3Ks: A diverse group of kinases, including Apoptosis Signal-regulating Kinase 1 (ASK1), Mixed Lineage Kinases (MLKs), and TGF-β-activated kinase 1 (TAK1), can initiate the JNK3 cascade in response to specific stressors.[1] For instance, ASK1 is a key positive regulator of JNK3 in response to oxidative stress.[1]

-

MAP2Ks: The primary activators of all JNK isoforms are MKK4 (MAP2K4) and MKK7 (MAP2K7).[2] These dual-specificity kinases phosphorylate JNK3 on conserved threonine and tyrosine residues within its activation loop, leading to its full enzymatic activity.[4] While MKK7-mediated phosphorylation of threonine results in significant JNK3 activation, MKK4 phosphorylation of tyrosine alone leads to lower levels of activation but can enhance the activity of already threonine-phosphorylated JNK3.[4]

Scaffold Proteins: Ensuring Specificity

Scaffold proteins are crucial for the integrity and specificity of JNK3 signaling, preventing unwanted crosstalk with other MAPK pathways. They function by physically tethering components of the signaling cascade, thereby facilitating efficient and localized activation.

-

JNK-Interacting Proteins (JIPs): The JIP family of scaffold proteins, particularly JIP1 and JIP3, play a significant role in organizing the JNK3 signaling module.[4][5] JIP3 exhibits a high binding affinity for JNK3 and can also associate with MKK4, MKK7, and several MAP3Ks, including MEKK1 and MLK3.[5]

-

β-arrestin-2: This versatile scaffold protein specifically binds to JNK3 and is involved in assembling the ASK1-MKK4-JNK3 signaling module, particularly in the context of PD models.[4]

Downstream Targets and Pathophysiological Roles

Once activated, JNK3 phosphorylates a variety of substrate proteins, leading to diverse cellular outcomes that contribute to neurodegeneration.

-

Transcription Factors: A primary downstream target is the transcription factor c-Jun. Phosphorylation of c-Jun by JNK3 enhances its transcriptional activity, leading to the expression of pro-apoptotic genes.[6]

-

Alzheimer's Disease-Related Proteins: JNK3 is directly implicated in the phosphorylation of Amyloid Precursor Protein (APP) and Tau, two key proteins in the pathology of AD.[1] Phosphorylation of APP can influence its processing into amyloid-β (Aβ) peptides, while hyperphosphorylation of Tau contributes to the formation of neurofibrillary tangles.

-

Mitochondrial Proteins: JNK3 can translocate to the mitochondria and phosphorylate members of the Bcl-2 family of proteins, promoting the release of cytochrome c and initiating the intrinsic apoptotic pathway.

Diagram of the JNK3 Signaling Pathway

Caption: The JNK3 signaling cascade in neurodegeneration.

Quantitative Data on JNK3 in Neurodegeneration

The following tables summarize key quantitative data related to the JNK3 signaling pathway in the context of various neurodegenerative diseases.

Table 1: JNK3 Activity and Expression in Neurodegenerative Disease Models

| Disease Model | Measurement | Fold Change/Observation | Reference |

| Human Alzheimer's Disease | JNK3 Kinase Activity | 34% increase vs. controls | [7] |

| Familial AD (FAD) Mouse Model | JNK3 Kinase Activity | 27% increase vs. wild-type | [7] |

| 5xFAD Mouse Model (2 months) | p-APP/APP ratio | Significant increase vs. wild-type | [8] |

| 5xFAD Mouse Model (10 months) | MKK7 expression | 9.68-fold increase vs. wild-type | [8] |

| Parkinson's Disease Mouse Model (MPTP-treated) | JNK3 Expression | Upregulation after 2 weeks of treatment | [9] |

| JNK3 Deletion in FAD Mice (6 months) | Insoluble Aβ42 levels | 87% reduction | [7] |

| JNK3 Deletion in FAD Mice (12 months) | Insoluble Aβ42 levels | 70% reduction | [7] |

Table 2: IC50 Values of Common JNK Inhibitors

| Inhibitor | JNK1 IC50 (nM) | JNK2 IC50 (nM) | JNK3 IC50 (nM) | Reference |

| SP600125 | 40 | 40 | 90 | [10][11] |

| AS601245 | 150 | 220 | 70 | [10][12] |

| Bentamapimod (AS602801) | 80 | 90 | 230 | [13] |